molecular formula C12H18ClNO2S B1447651 4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride CAS No. 1864062-89-4

4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride

Cat. No.: B1447651
CAS No.: 1864062-89-4
M. Wt: 275.8 g/mol
InChI Key: UMESOSIAGUTXCL-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. It is a white crystalline powder that is soluble in water and has a molecular weight of 295.82 g/mol.

Scientific Research Applications

4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic agent for the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with benzenesulfonyl chloride in the presence of a base to form 4-(benzenesulfonyl)cyclohexanone. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield 4-(benzenesulfonyl)cyclohexan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzenesulfonyl)cyclohexan-1-amine
  • 4-(Benzenesulfonyl)cyclohexan-1-ol
  • 4-(Benzenesulfonyl)cyclohexanone

Uniqueness

4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

4-(benzenesulfonyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-5,10,12H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMESOSIAGUTXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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